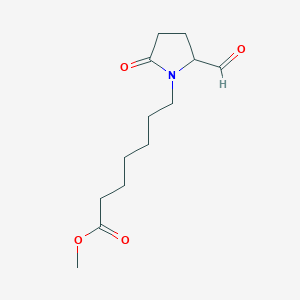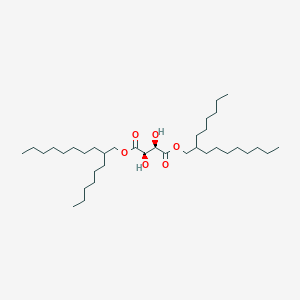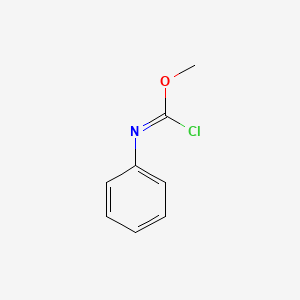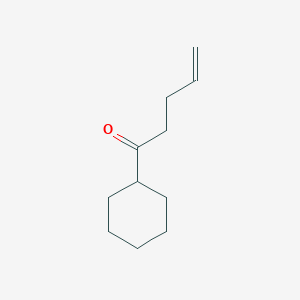![molecular formula C14H11Cl3O B14613209 2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene CAS No. 58042-01-6](/img/structure/B14613209.png)
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene is an organic compound with the molecular formula C14H11Cl3O. It is a derivative of benzene, characterized by the presence of two chlorine atoms at the 2 and 4 positions, and a chloromethyl group attached to a phenoxy methyl group at the 1 position. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-(chloromethyl)phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzyl chloride
- 3-(Chloromethyl)phenol
- 2,4-Dichlorophenol
- 1-(Chloromethyl)-2,4-dichlorobenzene
Uniqueness
2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing chlorine atoms and the reactive chloromethyl group makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
58042-01-6 |
|---|---|
Molecular Formula |
C14H11Cl3O |
Molecular Weight |
301.6 g/mol |
IUPAC Name |
2,4-dichloro-1-[[3-(chloromethyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C14H11Cl3O/c15-8-10-2-1-3-13(6-10)18-9-11-4-5-12(16)7-14(11)17/h1-7H,8-9H2 |
InChI Key |
JAJJNMWPHUWUHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)











